molecular formula C15H15NO3S B2853906 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid CAS No. 863763-67-1

5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid

Cat. No.: B2853906
CAS No.: 863763-67-1
M. Wt: 289.35
InChI Key: RQGNZHXSTGABNZ-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid (CAS 863763-67-1) is a high-purity chemical compound supplied for research and development purposes. This solid organic compound has a molecular formula of C 15 H 15 NO 3 S and a molecular weight of 289.35 g/mol . Its structure features a thiophene core substituted with a phenyl ring, a carboxylic acid functional group, and a morpholine moiety, making it a valuable building block in medicinal chemistry and drug discovery. The presence of both a morpholine group, often used to fine-tune the physicochemical properties and pharmacokinetic profiles of molecules, and a carboxylic acid, which allows for further synthetic derivatization, makes this compound a versatile intermediate. Researchers can utilize it in the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. The compound is characterized by identifiers including MDL number MFCD07339250, SMILES string O=C(C1=CC(C2=CC=CC=C2)=C(N3CCOCC3)S1)O, and InChIKey RQGNZHXSTGABNZ-UHFFFAOYSA-N . Please note: This product is intended for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-morpholin-4-yl-4-phenylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-15(18)13-10-12(11-4-2-1-3-5-11)14(20-13)16-6-8-19-9-7-16/h1-5,10H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGNZHXSTGABNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(S2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the morpholine and phenyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid is its role as a potential anticancer agent. Research indicates that compounds with thiophene structures can act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, derivatives of thiophene have been developed as inhibitors of CHK1, a kinase that plays a critical role in the cell cycle and DNA damage response. These inhibitors can prevent cell cycle arrest at the G2/M checkpoint, thereby exhibiting anti-proliferative effects against various cancer types, including solid tumors and leukemias .

Anti-inflammatory Properties

Thiophene derivatives, including this compound, have also shown promise in reducing inflammation. The morpholine moiety enhances the compound's bioactivity by improving its pharmacokinetic properties, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications to the thiophene ring and the morpholine group can significantly affect the compound's potency and selectivity against various molecular targets.

Structural Feature Effect on Activity
Substituents on Thiophene RingAltered binding affinity to target proteins
Variations in Morpholine SubstituentsImproved solubility and bioavailability

Synthesis and Evaluation

A study focused on synthesizing various derivatives of this compound demonstrated its potential as a selective inhibitor for specific protein kinases. The synthesized compounds were evaluated for their anticancer activity using cell viability assays, showing promising results against several cancer cell lines .

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound. Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its efficacy as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituents (Thiophene Positions) Functional Groups/Modifications Key References
5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid 4-phenyl, 5-morpholin-4-yl Carboxylic acid (position 2)
5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid 5-chloro, 3-morpholin-4-ylsulfonyl Sulfonyl linker, chlorine substituent
4-Phenylthiophene-2-carboxylic acid 4-phenyl No morpholine group
5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid 4-methyl, 5-fluorophenyl Fluorine substituent, methyl group
5-(Morpholin-4-yl)thiophene-2-carbaldehyde 5-morpholin-4-yl Carbaldehyde (position 2)

Key Observations:

  • Morpholine Attachment: The target compound directly integrates morpholine at position 5, while analogs like the sulfonyl-linked morpholine in introduce steric bulk and altered electronic properties.
  • Substituent Effects: Fluorine (in ) and chlorine (in ) substituents influence lipophilicity and metabolic stability. The absence of morpholine in reduces hydrogen-bonding capacity.
  • Functional Groups: Carboxylic acids (as in the target compound) enhance solubility and binding to biological targets, whereas carbaldehydes () are more reactive but less stable.

Physicochemical Properties

  • Solubility: The morpholine group in the target compound improves aqueous solubility compared to non-morpholine analogs like .

Biological Activity

5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid is an organic compound notable for its unique structural features, including a morpholine group and a phenyl group attached to a thiophene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Chemical Structure and Properties

The chemical formula of this compound is C15H15NO3SC_{15}H_{15}NO_3S, with a molecular weight of 289.35 g/mol. The compound's structure is characterized by:

  • Thiophene Ring : A five-membered ring containing sulfur.
  • Morpholine Group : A six-membered ring containing both oxygen and nitrogen.
  • Phenyl Group : A benzene derivative that enhances the compound's lipophilicity.

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H15NO3S
Molecular Weight289.35 g/mol
InChIInChI=1S/C15H15NO3S/c17-15(18)13-10-12(11-4-2-1-3-5-11)14(20-13)16-6-8-19-9-7-16/h1-5,10H,6-9H2,(H,17,18)

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors involved in critical biological pathways.

  • Enzyme Interaction : The compound may inhibit or activate enzymes related to inflammation and cancer progression.
  • Receptor Binding : Potential binding to receptors involved in cell signaling pathways could alter cellular responses, particularly in immune modulation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by:

  • Inhibiting Cell Proliferation : The compound has been reported to reduce the viability of cancer cells significantly.
  • Modulating Cell Cycle Regulators : It interferes with proteins that regulate the cell cycle, such as CDKN1A, which is crucial for normal cell cycle regulation .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by suppressing pathways associated with inflammation. It has been shown to inhibit the activation of NF-kappa-B, a transcription factor involved in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Antiviral Properties

Emerging evidence suggests that this compound may act as an antiviral agent. Its structural similarity to other known antiviral compounds raises interest in its potential efficacy against viral infections . Further studies are needed to elucidate its mechanism against specific viruses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : A recent study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines (e.g., breast, lung) with IC50 values ranging from 10 µM to 30 µM .
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to a significant reduction in inflammatory markers compared to controls, indicating its potential utility in inflammatory disorders .
  • Antiviral Screening : Preliminary antiviral assays showed that the compound inhibited viral replication in vitro at concentrations below 20 µM, suggesting it may target viral polymerases or other essential viral proteins .

Q & A

Q. Limitations :

  • Low yields in cross-coupling steps due to steric hindrance from the phenyl and morpholine groups.
  • Oxidation steps may require strict temperature control to avoid over-oxidation .

Key Evidence : Synthesis protocols for analogous morpholine-thiophene derivatives (e.g., Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-yl)benzoate) highlight similar challenges .

Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for thiophene and phenyl groups) and morpholine protons (δ 3.0–3.8 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and aromatic carbons.
  • IR Spectroscopy : Detect carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • HPLC-MS : Assess purity and molecular weight (e.g., [M+H]⁺ ion for MW validation) .

Critical Tip : Use deuterated DMSO for NMR to solubilize the carboxylic acid group .

Advanced Research Questions

How can researchers address discrepancies in biological activity data across studies involving this compound?

Methodological Answer:
Discrepancies may arise from:

Structural Variability : Impurities or stereochemical differences (e.g., morpholine ring conformation) can alter activity. Validate purity via HPLC and single-crystal XRD .

Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines. Standardize protocols using controls like known kinase inhibitors .

Data Normalization : Use internal standards (e.g., β-actin in Western blots) to account for variability in cellular uptake .

Case Study : Analogous compounds like 5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid show activity shifts with minor substituent changes .

What strategies are recommended for improving solubility and bioavailability in pharmacological studies?

Methodological Answer:

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility .
  • Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) for better membrane permeability, with enzymatic hydrolysis in vivo .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins in formulations to stabilize the compound .

Example : Morpholin-4-yl-phenyl-acetic acid derivatives show improved bioavailability via prodrug approaches .

How can computational methods guide the optimization of this compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with targets (e.g., kinases). Focus on morpholine’s hydrogen-bonding potential .

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with activity data to prioritize synthetic targets .

MD Simulations : Assess conformational stability of the thiophene-carboxylic acid backbone in binding pockets .

Validation : Cross-check predictions with SPR (Surface Plasmon Resonance) binding assays .

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